Benzoic acid, 2-(diphenylphosphino)-, methyl ester
Overview
Description
“Benzoic acid, 2-(diphenylphosphino)-, methyl ester” is a chemical compound with the molecular formula C20H17O2P and a molecular weight of 320.3 g/mol . It is also known as XPhos or dppe-BuPhos. This compound is used as a ligand in transition metal catalysis, particularly in palladium-catalyzed cross-coupling reactions .
Synthesis Analysis
The synthesis of this compound involves the reaction of an amine functionalized molecule with the phosphine through the activated pentafluorophenyl ester. The azide-molecule is then reacted with the newly labeled phosphine to form the iminophosphorane, and the aza-ylide is subsequently captured by the methyl ester to yield the covalent conjugated product .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCOC(=O)C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3
. This indicates that the compound contains a benzoic acid moiety (C6H5COOH), a diphenylphosphino group ((C6H5)2P), and a methyl ester group (COOCH3). Chemical Reactions Analysis
This compound is suitable for various types of coupling reactions, including Buchwald-Hartwig Cross Coupling, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .Scientific Research Applications
Analytical Methods for Benzoic Acid Derivatives
Benzoic acid derivatives, such as methyl paraben (methyl ester of P-hydroxy benzoic acid), are extensively studied for their presence in cosmetics. Analytical methods like spectrophotometry, HPLC, and electrokinetic capillary electrophoresis have been developed to determine the concentration of these compounds in complex samples. These methods underscore the importance of benzoic acid derivatives in regulatory compliance and consumer safety in the cosmetic industry (Mallika J.B.N, S. ThiruvengadarajanV., C. Gopinath, 2014).
Food and Feed Additives
Research on benzoic acid as a preservative in foods and feeds highlights its role in enhancing gut functions, including digestion, absorption, and barrier functions. This application of benzoic acid derivatives in improving growth and health through gut function promotion is particularly noted in studies involving piglets and porcine intestinal epithelial cells (X. Mao, Qing Yang, Daiwen Chen, B. Yu, Jun He, 2019).
Environmental Impact and Degradation
The occurrence, fate, and behavior of parabens (esters of para-hydroxybenzoic acid) in aquatic environments have been reviewed, with a focus on their biodegradability, ubiquity in surface water and sediments, and potential as weak endocrine disruptor chemicals. This research emphasizes the environmental impact of benzoic acid derivatives and the need for continuous monitoring and evaluation of their presence in the environment (Camille Haman, X. Dauchy, C. Rosin, J. Munoz, 2015).
Pharmaceutical Applications
The synthetic utility of benzoic acid derivatives is evident in the development of pharmaceuticals, showcasing their role as bioactive precursors in the synthesis of compounds with antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. This highlights the significance of benzoic acid derivatives in medicinal chemistry and drug discovery (S. Farooq, Z. Ngaini, 2019).
Mechanism of Action
Target of Action
Methyl 2-(diphenylphosphanyl)benzoate, also known as Benzoic acid, 2-(diphenylphosphino)-, methyl ester, is primarily used as a phosphine ligand in transition metal-catalyzed reactions . The primary targets of this compound are the transition metals involved in these reactions .
Mode of Action
The compound interacts with its targets (transition metals) by coordinating to the metal center, thereby influencing the reactivity of the metal and facilitating various organic transformations .
Biochemical Pathways
The exact biochemical pathways affected by Methyl 2-(diphenylphosphanyl)benzoate are dependent on the specific transition metal-catalyzed reaction in which it is employed. It is known that the compound can influence a variety of organic reactions by acting as a ligand .
Result of Action
The molecular and cellular effects of Methyl 2-(diphenylphosphanyl)benzoate’s action are largely dependent on the specific reaction context. As a ligand, it can influence the reactivity of the transition metal and thus the outcome of the catalyzed reaction .
Action Environment
The action, efficacy, and stability of Methyl 2-(diphenylphosphanyl)benzoate can be influenced by various environmental factors. These may include the presence of other reactants, the temperature and pressure of the reaction environment, the solvent used, and the specific transition metal involved .
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may form combustible dust concentrations in air, cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed or inhaled . It is recommended to handle this compound with appropriate personal protective equipment, including gloves, eye protection, and face protection .
Biochemical Analysis
Biochemical Properties
It is known that benzoic acid derivatives, such as this compound, are the building blocks of most phenolic compounds in foods . Phenolic compounds are secondary metabolites in plants and are involved in various biochemical reactions . They interact with a variety of enzymes, proteins, and other biomolecules, but the specific interactions of “Methyl 2-(diphenylphosphanyl)benzoate” have not been elucidated.
Molecular Mechanism
It is known that the compound can act as a phosphine ligand in transition metal-catalyzed reactions
Metabolic Pathways
It is known that benzoic acid derivatives are involved in the biosynthesis of phenolic compounds in foods, which involves the shikimate and phenylpropanoid pathways .
Properties
IUPAC Name |
methyl 2-diphenylphosphanylbenzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17O2P/c1-22-20(21)18-14-8-9-15-19(18)23(16-10-4-2-5-11-16)17-12-6-3-7-13-17/h2-15H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWTREAQKLNMBGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17O2P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60548170 | |
Record name | Methyl 2-(diphenylphosphanyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60548170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79932-99-3 | |
Record name | Methyl 2-(diphenylphosphanyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60548170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.